molecular formula C7H3F4NO5S B3041012 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate CAS No. 256935-94-1

3-Fluoro-4-nitrophenyl trifluoromethanesulfonate

Cat. No.: B3041012
CAS No.: 256935-94-1
M. Wt: 289.16 g/mol
InChI Key: ANXRHNZOWKWYFI-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H3F4NO5S. It is known for its role as a reagent in organic synthesis, particularly in the formation of aryl triflates. This compound is characterized by its yellow crystalline appearance and is sensitive to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is typically synthesized through the reaction of 3-fluoro-4-nitrophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate primarily undergoes substitution reactions.

Common Reagents and Conditions:

    Reagents: Trifluoromethanesulfonyl chloride, pyridine, 3-fluoro-4-nitrophenol.

    Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

Major Products: The major products of reactions involving this compound are aryl triflates, which are valuable intermediates in organic synthesis .

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO5S/c8-5-3-4(1-2-6(5)12(13)14)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXRHNZOWKWYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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